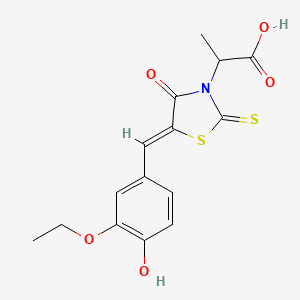

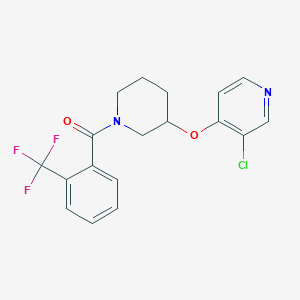

![molecular formula C24H23N3O5 B2830306 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1797955-67-9](/img/structure/B2830306.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. Detailed analysis would require more specific information or a structural diagram .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clear from the available information. These would likely depend on the exact structure of the compound and could include factors such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

- Analgesic and Antidepressive Effects: Derivatives such as ADL5859 and ADL5747, acting as δ-opioid agonists, demonstrate good oral bioavailability with analgesic and antidepressive effects in animal models. These compounds offer a potential route for chronic pain treatment, mediated through δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons, without inducing typical opioid-induced hyperlocomotion or receptor internalization (Nozaki et al., 2012).

Synthetic Applications and Chemical Properties

Antibacterial Properties

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized through a three-component reaction involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes demonstrated in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Synthesis of Chromene Heterocycles

Utilizing piperidine as a catalyst, the synthesis of chromene heterocycles, such as 1,4-dihydropyrano[2,3-c]pyrazole and 5,10-dihydro-4H-benzo[g]chromene, was achieved, showcasing the utility of piperidine in promoting three-component condensation reactions at ambient temperatures for the production of biologically significant heterocycles (Kangani et al., 2017).

TRPM8 Antagonists

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as blockers of the TRPM8 channel, providing insights into the design of new therapeutic agents for neuropathic pain. These compounds were analyzed for their aryl group effects on potency and selectivity, highlighting the role of chromene ring substituents (Chaudhari et al., 2013).

Cytotoxic Activity

The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its evaluation against different cancer cell lines indicated promising cytotoxic activities. This research highlights the potential of chromene derivatives in cancer therapy (El Gaafary et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these receptors. These pathways play crucial roles in cardiovascular function, and their disruption can lead to various cardiovascular diseases . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-30-20-8-4-5-16-13-17(23(29)32-21(16)20)22(28)25-14-15-9-11-27(12-10-15)24-26-18-6-2-3-7-19(18)31-24/h2-8,13,15H,9-12,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXNFXCWLRGTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

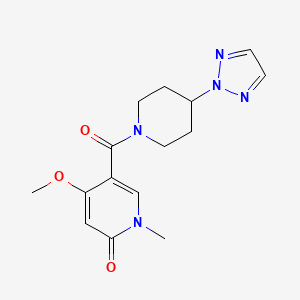

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)

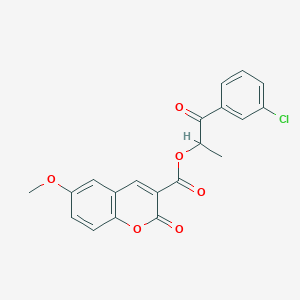

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)

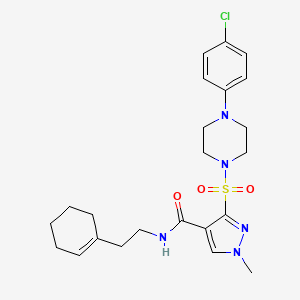

![Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2830238.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)

![5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)